molecular formula C7H9Cl2NO B2684630 (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride CAS No. 2460751-21-5

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride

Cat. No. B2684630
CAS RN: 2460751-21-5
M. Wt: 194.06
InChI Key: HQLUKZCDXVBNSA-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is a chemical compound with the CAS Number: 689259-06-1 . It has a molecular weight of 157.6 and its IUPAC name is (2-chloro-6-methyl-3-pyridinyl)methanol . It appears as a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO/c1-5-2-3-6 (4-10)7 (8)9-5/h2-3,10H,4H2,1H3 . The InChI key is IUBGLKMRMBRXJY-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC (=C (C=C1)CO)Cl .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 157.60 g/mol . Its XLogP3-AA is 1.3 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 , and its exact mass and monoisotopic mass are 157.0294416 g/mol . The topological polar surface area is 33.1 Ų , and it has a complexity of 110 .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research on compounds structurally related to "(2-Chloro-6-methylpyridin-3-yl)methanol; hydrochloride" often focuses on their synthesis and characterization, providing foundational knowledge for the development of novel materials and chemical intermediates. For instance, the study of condensation reactions without a catalyst in solvent-free conditions has led to the synthesis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione. These compounds were characterized using techniques such as FT-IR spectroscopy, NMR, and single-crystal X-ray diffraction, offering insights into the molecular and crystal structures of co-crystallized components (Percino et al., 2007).

Coordination Chemistry and Molecular Structures

The coordination chemistry of related ligands with transition metals reveals the formation of diverse structures such as helicates, boxes, and polymers, influenced by the identity of the metal ion. Studies in this area explore how different divalent first-row transition metal salts react with ligands similar to the structure , leading to various outcomes from hydrogen-bonded helicates to coordination polymers. This research has implications for understanding the molecular basis of complex formation and its potential applications in catalysis and material science (Telfer et al., 2008).

Photophysical Properties

The study of hybrid organic-inorganic compounds and molecular zinc complexes involving ligands that undergo in situ formation or oxidative cyclization sheds light on the photophysical properties of these compounds. Such investigations can lead to a better understanding of the fluorescence characteristics and potential applications in light-emitting devices or as sensors. The research into how these compounds interact at the molecular level, their crystal packing, and the emission spectra contributes valuable knowledge to the field of materials science, particularly in the development of novel photofunctional materials (Buvaylo et al., 2015).

Safety and Hazards

“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It has the hazard statements H315, H319, H335 , indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLUKZCDXVBNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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